N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperidine ring with 4-methoxybenzyl chloride under basic conditions.
Attachment of the Methoxyethoxy Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The presence of the piperidine ring and methoxy groups suggests potential interactions with neurotransmitter receptors or ion channels, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)piperidine-1-carboxamide: Lacks the 2-methoxyethoxy group.
4-(2-methoxyethoxy)methylpiperidine-1-carboxamide: Lacks the 4-methoxybenzyl group.
N-benzyl-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide: Lacks the methoxy group on the benzyl ring.
Uniqueness
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is unique due to the presence of both the 4-methoxybenzyl and 2-methoxyethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
4-(2-methoxyethoxymethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-11-12-24-14-16-7-9-20(10-8-16)18(21)19-13-15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWNIRPORYZYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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